molecular formula C10H9ClF3NO B13034382 8-Chloro-6-(trifluoromethyl)chroman-4-amine

8-Chloro-6-(trifluoromethyl)chroman-4-amine

Cat. No.: B13034382
M. Wt: 251.63 g/mol
InChI Key: XOBHAODXLFYNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-(trifluoromethyl)chroman-4-amine (: 1212985-69-7) is a high-purity chemical intermediate with a molecular weight of 251.63 and the molecular formula C 10 H 9 ClF 3 NO . This compound features a chroman-4-amine core, a privileged scaffold in medicinal chemistry known for its diverse biological profile . The structure incorporates both chloro and trifluoromethyl substituents, which are highly significant in modern drug design. Chlorine is a common moiety in pharmaceuticals, with more than 250 FDA-approved drugs containing the element, as it often contributes to potency and metabolic stability . The trifluoromethyl group is also a key functionality that can enhance a molecule's lipophilicity, bioavailability, and binding affinity . This combination makes 8-Chloro-6-(trifluoromethyl)chroman-4-amine a particularly valuable building block for the synthesis of novel bioactive molecules. While the specific mechanism of action for this precise compound is a subject of ongoing research, derivatives of the chroman-4-amine scaffold have been investigated for a wide range of therapeutic areas. Research on analogous structures indicates potential for activities such as anticancer, antimicrobial, and central nervous system modulation . This compound is supplied For Research Use Only, intended for use in drug discovery and development as a key intermediate to create and optimize new chemical entities for pharmaceutical applications.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

8-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4,8H,1-2,15H2

InChI Key

XOBHAODXLFYNME-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Chroman Core

The chroman ring system is commonly constructed via condensation reactions involving substituted phenols and suitable carbonyl compounds. One classical approach is the Pechmann condensation, where substituted phenols react with β-ketoesters or cinnamic acid derivatives in the presence of acidic catalysts like polyphosphoric acid. This method efficiently forms the chroman-4-one intermediate, which serves as a precursor for further functionalization.

Alternatively, cyclization of β-aryloxypropionic acids can be employed under Friedel-Crafts catalysis, although this method requires large amounts of catalyst and generates environmental concerns due to catalyst removal.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group is introduced through nucleophilic or electrophilic trifluoromethylation reactions, often using trifluoromethylating reagents compatible with aromatic systems. The electron-withdrawing nature of the trifluoromethyl group stabilizes the chroman ring and impacts the compound's biological activity.

Functionalization at the 4-Amino Position

The amine group at the 4-position is introduced via reductive amination or nucleophilic substitution. For example, the carbonyl group of chroman-4-one intermediates can be reduced to the corresponding alcohol using sodium borohydride (NaBH4) in methanol, followed by conversion to the amine through appropriate substitution reactions.

In one reported method, reduction of the chroman-4-one intermediate with NaBH4 yields chroman-4-ol with high diastereoselectivity. Subsequent dehydroxylation or dehydration steps can modify the ring system further, facilitating amine installation.

Enantioselective Synthesis and Resolution

To obtain the (R)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries and catalysts are employed. This ensures enantiomeric excess greater than 95%, which is critical for biological activity studies.

Step Reagents/Conditions Yield (%) Notes
Pechmann condensation Substituted phenol + cinnamic acid, PPA, heat High (not specified) Forms chroman-4-one intermediate
Reduction of chroman-4-one NaBH4 in MeOH, 0 °C to RT ~98% Produces chroman-4-ol with 96:4 diastereomeric ratio
Dehydroxylation Triethylsilane, BF3·Et2O 44% Converts chroman-4-ol to chroman derivative
Dehydration p-Toluenesulfonic acid, MgSO4, toluene, 90 °C 63% Produces 2H-chromene derivatives
Chlorination Thionyl chloride or electrophilic chlorination Moderate to high Selective chlorination at position 8
Trifluoromethylation Electrophilic or nucleophilic trifluoromethylation reagents Variable Requires optimized conditions
Enantioselective resolution Chiral chromatography or chiral catalysts >95% ee Ensures (R)-enantiomer purity
  • The reduction of chroman-4-one intermediates with NaBH4 proceeds efficiently in methanol, yielding chroman-4-ol with high diastereoselectivity, which is crucial for downstream stereochemical control.

  • Dehydroxylation using triethylsilane and BF3·Et2O is a mild method to remove hydroxyl groups, facilitating the formation of chroman derivatives with desired substitution patterns.

  • Chiral resolution remains a key step for obtaining enantiomerically pure 8-Chloro-6-(trifluoromethyl)chroman-4-amine, often achieved by chromatographic separation on chiral stationary phases or asymmetric synthesis employing chiral catalysts.

  • The presence of electron-withdrawing groups such as chloro and trifluoromethyl enhances metabolic stability and influences receptor binding, which is relevant for pharmaceutical applications.

  • Industrial-scale synthesis may incorporate continuous flow reactors and automated systems to optimize yield and purity, although detailed protocols are proprietary.

Preparation Stage Methodology Key Reagents/Conditions Outcome/Notes
Chroman Core Formation Pechmann condensation Substituted phenol, cinnamic acid, polyphosphoric acid Chroman-4-one intermediate
Reduction to Alcohol NaBH4 reduction Sodium borohydride, methanol, 0 °C to RT Chroman-4-ol, high yield, diastereoselective
Hydroxyl Group Removal Dehydroxylation or dehydration Triethylsilane/BF3·Et2O or p-toluenesulfonic acid Formation of chroman or chromene derivatives
Halogenation (Chlorination) Electrophilic substitution Thionyl chloride or similar chlorinating agents Selective 8-chloro substitution
Trifluoromethyl Group Introduction Trifluoromethylation CF3 reagents (electrophilic/nucleophilic) Incorporation of trifluoromethyl group
Amination at 4-Position Reductive amination or substitution Amine sources, catalysts (e.g., Pd-based) Installation of amino group
Enantioselective Purification Chiral chromatography or catalysis Chiral stationary phases or chiral catalysts (R)-enantiomer isolation

The preparation of 8-Chloro-6-(trifluoromethyl)chroman-4-amine involves a multi-step synthetic sequence starting from substituted phenols and cinnamic acid derivatives, proceeding through chroman-4-one intermediates. Key transformations include selective chlorination, trifluoromethylation, and amine installation, with stereochemical control achieved via chiral resolution or asymmetric synthesis. Reaction conditions such as temperature, solvent, and reagent choice are critical to optimizing yield and purity. The compound’s synthesis is well-documented in the literature with various methods adapted for laboratory and industrial scales, reflecting its importance in medicinal chemistry.

Chemical Reactions Analysis

8-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Inhibition of Sirtuin Enzymes

One of the most notable applications of 8-Chloro-6-(trifluoromethyl)chroman-4-amine is its role as an inhibitor of Sirtuin 2 (SIRT2), an enzyme linked to aging and neurodegenerative diseases. Research has shown that derivatives of chroman-4-one, including this compound, can effectively inhibit SIRT2 activity, potentially modulating pathways involved in cellular aging and stress responses .

Table 1: Comparison of Chroman Derivatives as SIRT2 Inhibitors

Compound NameStructure FeaturesBiological Activity
8-Chloro-6-(trifluoromethyl)chroman-4-amineChloro at position 8, trifluoromethyl at position 6Inhibitor of SIRT2
6-Chloro-8-(trifluoromethyl)chroman-4-oneChloro at position 6Inhibitor of SIRT2
7-Fluoro-8-chloro-chroman-4-oneFluoro at position 7Potential anti-inflammatory effects

Antiviral Properties

Preliminary studies indicate that 8-Chloro-6-(trifluoromethyl)chroman-4-amine may possess antiviral properties, particularly against hepatitis B virus infections. Its ability to interact with viral proteins enhances its therapeutic potential in treating viral infections.

Structure–Activity Relationship Studies

A comprehensive study on structure–activity relationships has been conducted to determine the effects of various substitutions on the biological activity of chroman derivatives. The findings suggest that modifications at specific positions on the chroman ring can enhance or diminish inhibitory effects on SIRT2 .

Evaluation in Biological Systems

In vitro assays have demonstrated that compounds similar to 8-Chloro-6-(trifluoromethyl)chroman-4-amine exhibit significant activity against Trypanosoma brucei, indicating potential applications in treating neglected tropical diseases . These findings emphasize the importance of further exploring this compound's therapeutic efficacy.

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs in the Chroman-4-amine Family

The following table summarizes key structural analogs of 8-Chloro-6-(trifluoromethyl)chroman-4-amine, highlighting variations in substituent positions and stereochemistry:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
8-Chloro-6-(trifluoromethyl)chroman-4-amine Cl (8), CF₃ (6) C₁₀H₉ClF₃NO 251.64* Not explicitly listed Chlorine and CF₃ on chroman core
(S)-8-(Trifluoromethyl)chroman-4-amine CF₃ (8) C₁₀H₁₀F₃NO 217.19 1228569-07-0 Stereospecific (S)-configuration
7-(Trifluoromethyl)chroman-4-amine CF₃ (7) C₁₀H₁₀F₃NO 217.19 704208-25-3 CF₃ at position 7
6-Chloro-8-(trifluoromethyl)chroman-4-one Cl (6), CF₃ (8), ketone C₁₀H₆ClF₃O₂ 250.60 1344889-75-3 Ketone instead of amine at position 4
(R)-8-Bromochroman-4-amine hydrochloride Br (8) C₉H₁₁BrClNO 264.55 1810074-69-1 Bromine substitution; hydrochloride salt

*Calculated based on molecular formula.

Key Observations:

Substituent Position Effects: The trifluoromethyl group at position 6 in 8-Chloro-6-(trifluoromethyl)chroman-4-amine introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to analogs with CF₃ at positions 7 or 8 (e.g., (S)-8-(trifluoromethyl)chroman-4-amine) .

Functional Group Variations :

  • Replacement of the amine group with a ketone (6-Chloro-8-(trifluoromethyl)chroman-4-one) eliminates hydrogen-bonding capability, reducing solubility in polar solvents .

Stereochemistry :

  • Enantiomers like (S)-8-(trifluoromethyl)chroman-4-amine exhibit distinct pharmacological profiles due to chiral center interactions with biological receptors .

Heterocyclic Analogs with Triazole/Imidazole Cores

Several compounds replace the chroman core with nitrogen-containing heterocycles, altering electronic properties and bioactivity:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences References
8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-methanamine Triazolopyridine C₈H₆ClF₃N₅ 264.61 900641-14-7 Triazole ring; methanamine side chain
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Imidazopyridine C₁₁H₈ClF₃N₂O₂ 292.64 353258-31-8 Ester functionality; lacks amine group
Key Observations:
  • Functional Group Impact : The methanamine side chain in the triazolopyridine analog may enhance binding to amine receptors, whereas the ester group in the imidazopyridine derivative could improve bioavailability .

Halogen-Substituted Derivatives

Halogen position and type significantly influence reactivity and applications:

Compound Name Halogen (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications References
(S)-8-Fluorochroman-4-amine F (8) C₉H₁₀FNO 167.18 1003887-62-4 Potential CNS drug candidate
(R)-6-Fluorochroman-4-amine F (6) C₉H₁₀FNO 167.18 1018978-85-2 Fluorine’s electronegativity enhances binding
Key Observations:
  • Fluorine at position 6 or 8 reduces steric hindrance compared to chlorine or bromine, favoring interactions with compact binding pockets .
  • Bromine in (R)-8-Bromochroman-4-amine hydrochloride may facilitate radiopharmaceutical applications due to its isotopic properties .

Biological Activity

8-Chloro-6-(trifluoromethyl)chroman-4-amine is a synthetic compound belonging to the class of chroman derivatives. Its unique structural features, including a chloro group and a trifluoromethyl group, contribute to its notable biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Research indicates that 8-Chloro-6-(trifluoromethyl)chroman-4-amine exhibits significant biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been investigated for its potential as an inhibitor of SIRT2, an enzyme associated with aging processes and metabolic regulation. The binding affinity of this compound to SIRT2 suggests that it may modulate cellular functions and metabolic pathways, potentially influencing aging-related processes .

Enzyme Inhibition Studies

In vitro studies have demonstrated that compounds similar in structure to 8-Chloro-6-(trifluoromethyl)chroman-4-amine can induce apoptosis in cancer cell lines by down-regulating anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax . This dual mechanism of action is crucial for developing therapeutic agents targeting cancer.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of 8-Chloro-6-(trifluoromethyl)chroman-4-amine relative to other chroman derivatives:

Compound NameStructural FeaturesKey Differences
6-Chloro-8-(trifluoromethyl)chroman-4-oneSimilar chroman structure but lacks amine groupContains a carbonyl instead of an amine
4-Chromanone derivativesShare chroman skeleton but differ in substituentsVariations in functional groups lead to different properties
8-Bromo-6-(trifluoromethyl)chroman-4-aminesBromine instead of chlorine at the 8-positionAffects reactivity and potential biological activity
6-Fluorochroman-4-aminesFluorine atom substitution at the 6-positionDifferent electronic properties compared to chloro-substituted variant

The specific substitution pattern in 8-Chloro-6-(trifluoromethyl)chroman-4-amine imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have assessed the biological activity of chroman derivatives, including 8-Chloro-6-(trifluoromethyl)chroman-4-amine:

  • Prostate Cancer Cell Lines : Research has shown that chromone derivatives exhibit potent activity against prostate cancer cell lines, indicating that structural modifications can enhance cytotoxicity .
  • DNA Fragmentation : Studies demonstrate that certain derivatives induce DNA fragmentation in cancer cells, which is a hallmark of apoptosis .
  • Molecular Docking Studies : Molecular docking analyses suggest strong binding affinities of various chroman derivatives within active sites of key enzymes like CDK4, reinforcing their potential as therapeutic agents against cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.